molecular formula C13H22N2O B2539623 [1-(Adamantan-1-yl)ethyl]urea CAS No. 378764-67-1

[1-(Adamantan-1-yl)ethyl]urea

Cat. No. B2539623
CAS RN: 378764-67-1
M. Wt: 222.332
InChI Key: NMBVEIZNXHUWAS-ISVGESTQSA-N
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Description

“[1-(Adamantan-1-yl)ethyl]urea” is a compound with the CAS Number: 378764-67-1 . Its molecular weight is 222.33 and its IUPAC name is N-[1-(1-adamantyl)ethyl]urea . It is a solid substance at room temperature .


Molecular Structure Analysis

The InChI code for “[1-(Adamantan-1-yl)ethyl]urea” is 1S/C13H22N2O/c1-8(15-12(14)16)13-5-9-2-10(6-13)4-11(3-9)7-13/h8-11H,2-7H2,1H3,(H3,14,15,16) . The structure of this compound includes an adamantane core, which is a highly symmetrical cage-like structure composed of three cyclohexane rings .


Physical And Chemical Properties Analysis

“[1-(Adamantan-1-yl)ethyl]urea” is a solid substance at room temperature . The introduction of methyl substituents in the nodal positions of adamantane can reduce the melting temperatures of similar urea products .

Safety and Hazards

The safety information for “[1-(Adamantan-1-yl)ethyl]urea” includes several hazard statements: H302, H315, H319, H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .

Future Directions

Adamantane derivatives, including “[1-(Adamantan-1-yl)ethyl]urea”, have potential applications in various fields due to their unique structure and properties . They can be used as starting materials for the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .

Mechanism of Action

Target of Action

The primary target of [1-(Adamantan-1-yl)ethyl]urea is the human soluble epoxide hydrolase (sEH) . sEH is an enzyme involved in the arachidonic acid cascade , which plays a crucial role in the metabolic transformation of epoxy fatty acids to vicinal diols .

Mode of Action

[1-(Adamantan-1-yl)ethyl]urea interacts with its target, sEH, by inhibiting its activity . The adamantane moiety of the compound is tethered to the ureido group by a methylene bridge . This structure allows the compound to enhance its inhibitory activity against sEH .

Biochemical Pathways

The inhibition of sEH by [1-(Adamantan-1-yl)ethyl]urea affects the arachidonic acid cascade . This cascade is involved in the metabolic transformation of epoxy fatty acids to vicinal diols . By inhibiting sEH, [1-(Adamantan-1-yl)ethyl]urea can potentially alter the metabolism of these fatty acids .

Pharmacokinetics

It’s known that the separation of the adamantyl from the ureido group with a methylene bridge enhances the water solubility of the compound , which could potentially impact its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The inhibition of sEH by [1-(Adamantan-1-yl)ethyl]urea can lead to changes in the metabolism of epoxy fatty acids

Action Environment

The action of [1-(Adamantan-1-yl)ethyl]urea can be influenced by various environmental factors. For instance, the presence of an aromatic fragment in the compound, which can enter hydrophobic interactions with the target, and fluorine and chlorine atoms, which are H-bond acceptors, can enhance inhibitory activity and affect the water solubility and melting point of the synthesized compounds .

properties

IUPAC Name

1-(1-adamantyl)ethylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O/c1-8(15-12(14)16)13-5-9-2-10(6-13)4-11(3-9)7-13/h8-11H,2-7H2,1H3,(H3,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMBVEIZNXHUWAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C12CC3CC(C1)CC(C3)C2)NC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1-(Adamantan-1-yl)ethyl]urea

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